molecular formula C13H18BrN3OS B5570199 2-(1-azepanyl)-N'-[(5-bromo-2-thienyl)methylene]acetohydrazide

2-(1-azepanyl)-N'-[(5-bromo-2-thienyl)methylene]acetohydrazide

Cat. No. B5570199
M. Wt: 344.27 g/mol
InChI Key: YDYNSPKKPHTERW-OQLLNIDSSA-N
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Description

Synthesis Analysis

The synthesis of similar heterocyclic derivatives often involves multi-step reactions, starting from basic heterocyclic compounds followed by various functionalization reactions. For instance, compounds like N'-[(1Z)-(4-bromophenyl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide are synthesized and characterized using techniques such as UV–Vis, FT-IR, and NMR spectroscopy. These processes often include the formation of hydrazide from the corresponding acid or ester, followed by condensation with aldehydes or ketones to introduce the desired functional groups (Kadhim & Mekky, 2021).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic methods, including IR, UV, NMR, and sometimes X-ray crystallography. These methods provide insights into the molecular geometry, electronic structure, and the nature of bonding within the molecule. Quantum chemical studies, such as TD-DFT calculations, can further provide information on the light-harvesting efficiencies and stability of these compounds, contributing to a deeper understanding of their electronic properties (Kadhim & Mekky, 2021).

Chemical Reactions and Properties

The reactivity of such heterocyclic derivatives can be influenced by the nature of the substituents and the heterocyclic framework. For example, the reactions of substituted 2-alkyl-2H-tetrazol-5-ylhydrazones with electrophilic reagents like bromine and lead tetra-acetate have been studied, revealing insights into their chemical behavior and potential for further functionalization (Butler & Scott, 1968).

Scientific Research Applications

Synthesis and Biological Activities

  • Antihypertensive and Low Toxicity : The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases have been studied for their potential as antihypertensive α-blocking agents. Some compounds exhibited good antihypertensive activity and low toxicity, highlighting their therapeutic potential in managing blood pressure without significant side effects (B. F. Abdel-Wahab et al., 2008).

  • Antimalarial and Antileukemic Properties : Transition metal complexes of 2-acetylpyridine thiosemicarbazones showed reduced antimalarial activity but enhanced antileukemic properties. This indicates the chemical's potential in developing treatments for leukemia, suggesting a pathway for therapeutic exploration (J. Scovill et al., 1982).

  • Antimicrobial Activity : Novel isochroman-triazoles and thiadiazole hybrids have been synthesized, showing moderate to good antibacterial and antifungal activities. These findings demonstrate the compound's relevance in creating new antimicrobial agents, potentially addressing resistant strains of bacteria and fungi (A. Saeed & Amara Mumtaz, 2017).

  • Optical Applications : Hydrazones related to the chemical of interest have been synthesized, and their nonlinear optical properties were investigated. The study found potential applications for these compounds in optical devices like limiters and switches, based on their two-photon absorption capabilities (K. Naseema et al., 2010).

properties

IUPAC Name

2-(azepan-1-yl)-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3OS/c14-12-6-5-11(19-12)9-15-16-13(18)10-17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2,(H,16,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYNSPKKPHTERW-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NN=CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)CC(=O)N/N=C/C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azepan-1-yl)-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide

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